molecular formula C9H15BrO4 B3332307 (S)-4-tert-Butyl 1-methyl 2-bromosuccinate CAS No. 887143-08-0

(S)-4-tert-Butyl 1-methyl 2-bromosuccinate

Cat. No.: B3332307
CAS No.: 887143-08-0
M. Wt: 267.12 g/mol
InChI Key: RMYNMVDLUFHECX-LURJTMIESA-N
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Description

(S)-4-tert-Butyl 1-methyl 2-bromosuccinate is an organic compound that belongs to the class of succinates. Succinates are derivatives of succinic acid, which is a dicarboxylic acid. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to the succinate backbone. The (S) configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate typically involves the bromination of a suitable succinate precursor. One common method is the bromination of (S)-4-tert-Butyl 1-methyl succinate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-tert-Butyl 1-methyl 2-bromosuccinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of substituted succinates with different functional groups.

    Reduction: Formation of (S)-4-tert-Butyl 1-methyl succinate.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

(S)-4-tert-Butyl 1-methyl 2-bromosuccinate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate depends on its specific application and the target molecule or pathway. In general, the compound may interact with biological macromolecules such as proteins or nucleic acids, leading to changes in their structure or function. The bromine atom can participate in electrophilic reactions, while the tert-butyl and methyl groups can influence the compound’s steric and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-tert-Butyl 1-methyl succinate: Lacks the bromine atom and has different reactivity and applications.

    (S)-4-tert-Butyl 2-bromosuccinate: Similar structure but lacks the methyl group, leading to different chemical properties.

    (S)-1-methyl 2-bromosuccinate: Lacks the tert-butyl group, resulting in different steric and electronic effects.

Uniqueness

(S)-4-tert-Butyl 1-methyl 2-bromosuccinate is unique due to the combination of the tert-butyl, methyl, and bromine substituents, which confer distinct reactivity and properties. The presence of the (S) configuration also adds to its uniqueness by providing specific stereochemical characteristics.

Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-bromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNMVDLUFHECX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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